

Application Notes & Protocols: Investigating the Anti-Angiogenic Properties of Tranilast in Cancer Models

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-[[<i>(E)</i> -3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
| CAS No.: | 22780-32-1 |
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Tranilast to inhibit angiogenesis in pre-clinical cancer models. This document outlines the core mechanisms of Tranilast's anti-angiogenic activity, provides detailed protocols for key in vitro and in vivo experiments, and offers insights into experimental design and data interpretation.

Introduction: Tranilast as an Anti-Angiogenic Agent

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent originally developed for the treatment of bronchial asthma, keloids, and hypertrophic scars.[1][2] A growing body of evidence now highlights its potential as an anti-cancer agent, primarily through its ability to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[3][4] Tranilast exerts its anti-angiogenic effects through multiple mechanisms, most notably by modulating the Transforming Growth Factor- β (TGF- β) signaling

pathway.[5][6] It has been shown to inhibit endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade.[6][7][8]

This guide provides a framework for investigating Tranilast's anti-angiogenic properties, with a focus on its impact on the TGF- β /Smad signaling pathway and downstream effectors like Vascular Endothelial Growth Factor (VEGF).

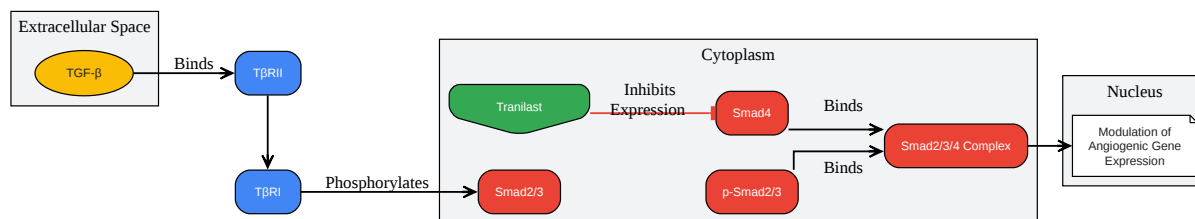
Mechanism of Action: Targeting the TGF- β Signaling Axis

Tranilast's primary anti-angiogenic mechanism involves the inhibition of the TGF- β signaling pathway, a crucial regulator of cell growth, differentiation, and invasion.[5][6] In the context of cancer, TGF- β can paradoxically switch from a tumor suppressor in early stages to a promoter of tumor progression and metastasis in later stages.[9][10]

Inhibition of the Canonical TGF- β /Smad Pathway

The canonical TGF- β pathway is initiated by the binding of TGF- β to its type II receptor (T β RII), which then recruits and phosphorylates the type I receptor (T β RI).[6] This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in angiogenesis and metastasis.[9][10]

Tranilast has been shown to suppress this pathway by inhibiting the expression of Smad4.[1][5] By reducing Smad4 levels, Tranilast disrupts the formation of the active Smad transcriptional complex, thereby inhibiting TGF- β -induced downstream signaling.[5]



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Figure 1: Tranilast's inhibition of the TGF-β/Smad pathway.

Downstream Effects on Angiogenic Factors

By inhibiting the TGF-β/Smad pathway, Tranilast leads to a reduction in the expression of key pro-angiogenic factors, including:

- **Vascular Endothelial Growth Factor (VEGF):** A potent stimulator of endothelial cell proliferation, migration, and survival.[6][11] Tranilast has been shown to decrease VEGF expression.[6][11]
- **Matrix Metalloproteinases (MMPs):** Enzymes that degrade the extracellular matrix, allowing endothelial cells to invade surrounding tissues and form new vessels. Tranilast has been observed to decrease MMP-9 expression.[11][12]

Experimental Protocols: In Vitro Assays

The following protocols are designed to assess the anti-angiogenic effects of Tranilast on endothelial cells in vitro. Human Umbilical Vein Endothelial Cells (HUVECs) or human dermal microvascular endothelial cells (HDMECs) are commonly used for these assays.[7]

Tranilast Preparation and Handling

- **Chemical Information:**

- CAS Number: 53902-12-8[13][14]
- Molecular Formula: C₁₈H₁₇NO₅[13][14]
- Molecular Weight: 327.33 g/mol [13][14]
- Solubility: Tranilast is sparingly soluble in water but readily soluble in DMSO.[2][14] For cell culture experiments, prepare a stock solution in DMSO (e.g., 100 mM) and store at -20°C. Further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Endothelial Cell Proliferation Assay

This assay determines the effect of Tranilast on the proliferation of endothelial cells.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
- Protocol:
 - Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
 - Replace the medium with fresh medium containing various concentrations of Tranilast (e.g., 0, 25, 50, 100, 200 μM). Include a vehicle control (DMSO at the highest concentration used for Tranilast).
 - Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of Tranilast on the chemotactic migration of endothelial cells.

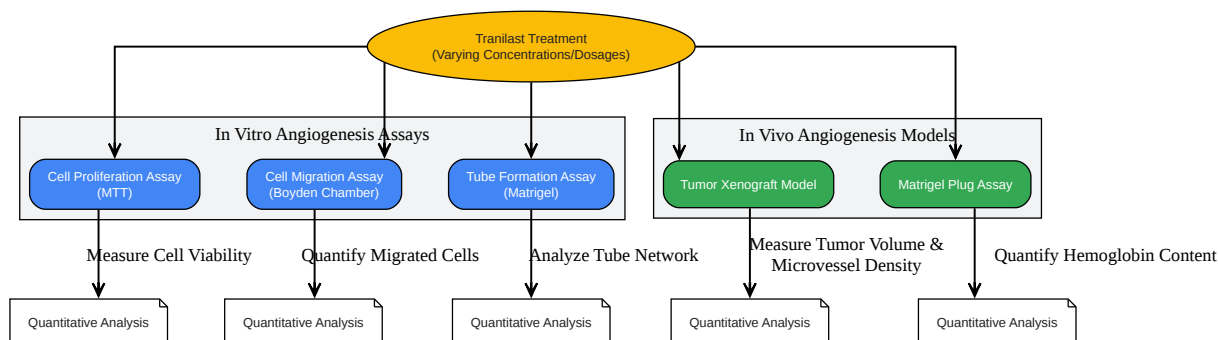
[15][16]

- Principle: The Boyden chamber assay uses a two-chamber system separated by a porous membrane. Endothelial cells are placed in the upper chamber, and a chemoattractant (e.g., VEGF) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
- Protocol:
 - Coat the upper surface of an 8 μm pore size Transwell insert with a suitable extracellular matrix protein (e.g., fibronectin or collagen).
 - Pre-treat endothelial cells with various concentrations of Tranilast for 1-2 hours.
 - Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
 - Fill the lower chamber with medium containing a chemoattractant (e.g., 20 ng/mL VEGF) and the corresponding concentrations of Tranilast.
 - Incubate for 4-6 hours at 37°C.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
 - Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[\[17\]](#)

- Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. The extent of this network can be quantified to measure angiogenesis.
- Protocol:
 - Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
 - Harvest endothelial cells and resuspend them in medium containing various concentrations of Tranilast.
 - Seed the cells onto the solidified Matrigel at a density of 1.5×10^4 cells/well.
 - Incubate for 4-12 hours at 37°C.
 - Visualize the tube formation using a light microscope and capture images.
 - Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).



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Figure 2: Experimental workflow for assessing Tranilast's anti-angiogenic effects.

Experimental Protocols: In Vivo Models

In vivo models are essential for confirming the anti-angiogenic and anti-tumor effects of Tranilast in a physiological context.

Tumor Xenograft Model

This model assesses the effect of Tranilast on tumor growth and angiogenesis in a living organism.

- Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The mice are then treated with Tranilast, and tumor growth is monitored over time.
- Protocol:
 - Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells in 100 μ L of PBS/Matrigel mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer Trnilast to the treatment group. Dosing can be done via oral gavage or intraperitoneal injection. A common dosage range is 100-400 mg/kg/day.[18][19] The control group should receive the vehicle.
- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for further analysis:
 - Immunohistochemistry (IHC): Stain for markers of angiogenesis (e.g., CD31 to identify endothelial cells) and proliferation (e.g., Ki-67).[6]
 - Western Blotting or RT-PCR: Analyze the expression of proteins in the TGF-β/Smad pathway and other angiogenic factors.

Matrigel Plug Assay

This is a rapid in vivo assay to specifically evaluate angiogenesis.

- Principle: Matrigel mixed with pro-angiogenic factors is injected subcutaneously into mice. The Matrigel solidifies, and blood vessels from the surrounding tissue infiltrate the plug. The extent of vascularization can be quantified.
- Protocol:
 - Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and heparin on ice.
 - Inject the Matrigel mixture subcutaneously into the flank of mice.
 - Administer Trnilast to the mice daily for the duration of the experiment (typically 5-7 days). A dose of 300 mg/kg has been shown to be effective.[7][8]
 - After the treatment period, excise the Matrigel plugs.

- Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit, which is proportional to the number of red blood cells and thus the extent of vascularization.

Data Summary and Interpretation

The following table summarizes typical effective concentrations and dosages of Tranilast from various studies.

| Experiment Type | Model System | Effective Concentration/ Dosage | Observed Effect | Reference |
|-------------------------|-----------------------------|------------------------------------|--|-----------|
| In Vitro Proliferation | HDMECs | IC ₅₀ : 136 µM | Inhibition of cell proliferation | [7][8] |
| In Vitro Chemotaxis | HDMECs | IC ₅₀ : 135 µM | Inhibition of VEGF-induced migration | [7][8] |
| In Vitro Tube Formation | HDMECs | IC ₅₀ : 175 µM | Inhibition of tube formation on Matrigel | [7][8] |
| In Vivo Matrigel Plug | Mice | 300 mg/kg/day (oral) | Suppression of VEGF-induced angiogenesis | [7][8] |
| In Vivo Xenograft | Mice (Lewis Lung Carcinoma) | 200 mg/kg/day (i.p.) | Reduced tumor size and vascularity | [4] |
| In Vivo Xenograft | Mice (Prostate Cancer) | 100-200 mg/kg/day | Dose-dependent reduction in tumor volume | [18][19] |
| In Vivo Xenograft | Mice (Breast Cancer) | 300 mg/kg/day | Reduction in primary tumor growth | [18][19] |

Conclusion and Future Directions

Tranilast presents a promising therapeutic agent for targeting angiogenesis in cancer. Its well-defined mechanism of action, centered on the inhibition of the TGF- β /Smad signaling pathway, provides a strong rationale for its investigation in various cancer models. The protocols outlined in this guide offer a robust framework for elucidating the anti-angiogenic effects of Tranilast. Future research should focus on combination therapies, where Tranilast could potentially synergize with conventional chemotherapeutics or other anti-angiogenic agents to enhance anti-tumor efficacy.^{[6][12]}

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